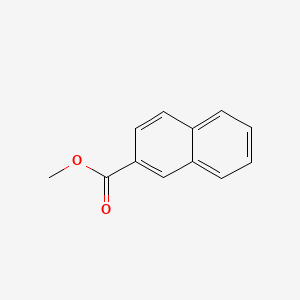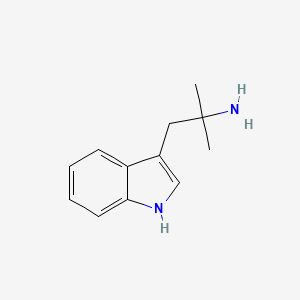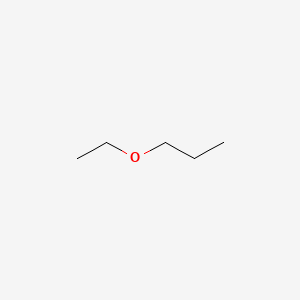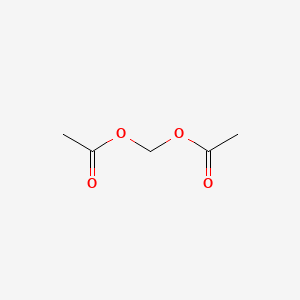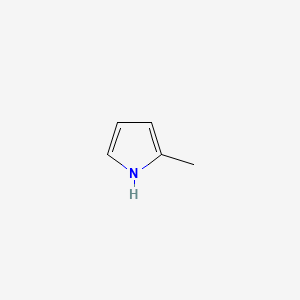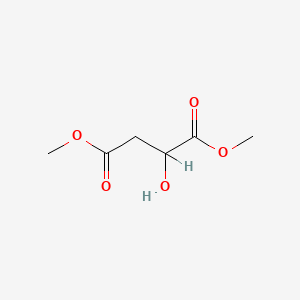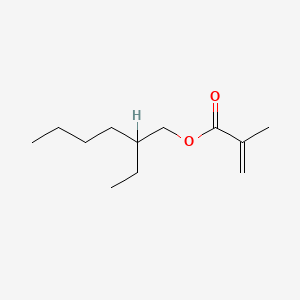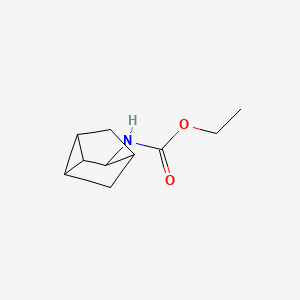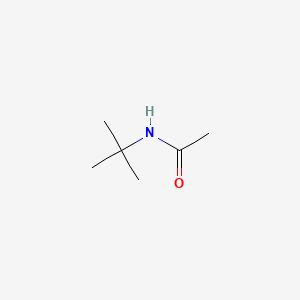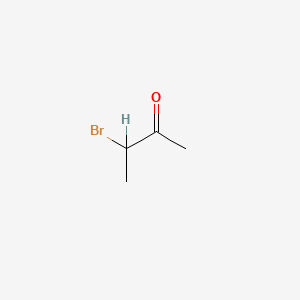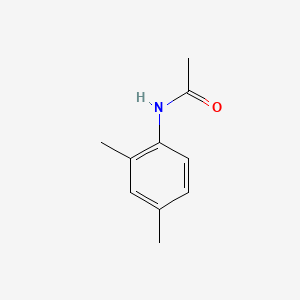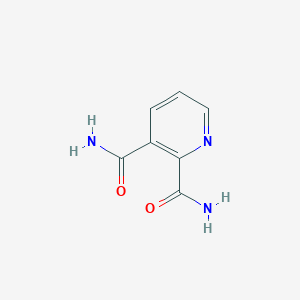
Pyridine-2,3-dicarboxamide
Descripción general
Descripción
Pyridine-2,3-dicarboxamide is a chemical compound that is part of a broader class of pyridine carboxamide ligands. These compounds are known for their ability to form complex structures with metals and are of interest in the field of crystal engineering and pharmaceutical cocrystals due to their ability to form hydrogen bonds and other intermolecular interactions .
Synthesis Analysis
The synthesis of pyridine carboxamide ligands involves condensation reactions between pyridine dicarboxylic acid or its derivatives with various amines or carboxylic acid precursors. For instance, the synthesis of new pyridine dicarboxamide lig
Aplicaciones Científicas De Investigación
1. Supramolecular and Coordination Chemistry
Pyridine-2,6-dicarboxamide derivatives reveal numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry . They are used as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
2. Pharmacology
These derivatives are also used in discovering new pharmacologically-active compounds . They have shown some medical or pharmacological activity, but their use is still limited due to some structural constraints .
3. Material Science
In material science, these derivatives are used as scaffolds for the design of various functional materials . They are exploited for multiple binding sites, making it possible to design various functional materials .
4. Sensing and Recognition Applications
Pyridine-2,6-dicarboxamide based scaffolds play noteworthy roles in sensing and recognition applications .
5. Cancer Treatment
Pyridine-based scaffolds, such as Pyridine-2,3-dicarboxamide, have been used in the development of new drugs for cancer treatment . For example, a patent (WO2020039097A1) was filed for pyridine, dibenzylpyridine, and dicarboxamide derivatives for treating cancer as PI3K inhibitors .
6. Synthesis of Polyurethane Materials
Pyridine-2,3-dicarboxamide has been used in the synthesis of new heterocyclic polyurethane materials . This research is an attractive way to study structure-property relationships .
7. Targeted Chemotherapy and Immunotherapy
Pyridostatin and its derivatives, including Pyridine-2,3-dicarboxamide, are the most widely used G4-binding small molecules and considered to have the best G4 specificity . This provides a new option for the development of cisplatin-binding DNA . By combining PyPDS with cisplatin and its analogs, researchers have synthesized three platinum complexes, named PyPDSplatins . These complexes can effectively regulate G4 functions, directly damage G4 structures, activate multiple antitumor signaling pathways, trigger a strong immune response, and lead to potent antitumor effects .
8. Synthesis of Functional Materials
The exploitation of multiple binding sites of the Pyridine-2,3-dicarboxamide makes it possible for the design of various functional materials . These include sensors , coordination sites , structural and functional models of proteins , derivatives with catalytic and biological activities , and derivatives with antibacterial activities .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
pyridine-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCXRMYJNMDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342133 | |
| Record name | Pyridine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3-dicarboxamide | |
CAS RN |
4663-94-9 | |
| Record name | 2,3-Pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



